beta-D-Digitoxofuranose
Description
Beta-D-Digitoxofuranose is a furanose-form monosaccharide derived from digitoxose, a 2,6-dideoxy hexose. The furanose form is hypothesized to adopt a five-membered ring structure, retaining the 2,6-dideoxy configuration. This compound is a critical component of cardiac glycosides (e.g., digoxin), where its deoxygenation enhances lipophilicity and bioactivity .
Properties
CAS No. |
97331-75-4 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol |
InChI |
InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
PIPAQLDLZHBXTP-JGWLITMVSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](C[C@@H](O1)O)O)O |
Canonical SMILES |
CC(C1C(CC(O1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Digitoxofuranose typically involves the selective reduction of digitoxose derivatives. One common method includes the use of acetic anhydride and potassium acetate as catalysts. The reaction is carried out at elevated temperatures, usually between 75 to 85°C, for 24 to 48 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic strategies. Enzymes such as glycosidases are employed to catalyze the transformation of precursor molecules into the desired sugar. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Digitoxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted furanoses.
Scientific Research Applications
Beta-D-Digitoxofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Integral in the formulation of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of beta-D-Digitoxofuranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This increase enhances cardiac contractility and helps in the treatment of heart conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of this compound and Analogues
| Compound | Chemical Formula | Molecular Weight (Da) | Key Substituents | Biological Role/Application |
|---|---|---|---|---|
| This compound | C₆H₁₂O₄ | 148.157 | 2,6-dideoxy | Cardiac glycosides (Na+/K+ ATPase inhibition) |
| beta-D-Galactofuranose | C₆H₁₂O₆ | 180.156 | Hydroxyl at C2, C3, C4, C5, C6 | Bacterial cell wall component |
| beta-D-Fructofuranose | C₆H₁₂O₆ | 180.156 | Ketone at C2, hydroxyls | Sucrose metabolism, energy storage |
| beta-D-Ribofuranose | C₅H₁₀O₅ | 150.13 | Hydroxyl at C2, C3, C5 | RNA backbone, coenzymes (e.g., ATP) |
| 6-Deoxy-6-fluoro-alpha-D-glucofuranose | C₉H₁₅FO₅ | 222.21 | 6-fluoro, isopropylidene | Enzyme inhibition, drug delivery |
Ring Configuration and Substituents
- This compound: Five-membered ring with 2,6-dideoxy groups, reducing hydrophilicity and enhancing membrane permeability .
- Beta-D-Galactofuranose: Fully hydroxylated hexofuranose; absence in mammals makes it a target for antimicrobial therapies .
- Beta-D-Fructofuranose: Keto group at C2 distinguishes it from aldoses; central to sucrose’s energy storage role .
- Beta-D-Ribofuranose: Pentose backbone with C1-C4 hydroxylation; critical for RNA stability and nucleotide synthesis .
This compound
Analogues
- Beta-D-Galactofuranose: Targeted for antifungal and antiparasitic drug development due to its presence in pathogens .
- Beta-D-Fructofuranose: Industrial use in high-fructose corn syrup and prebiotic formulations .
- Fluorinated Glucofuranose: Explored as a glycosidase inhibitor and radiopharmaceutical probe .
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